molecular formula C22H19N3OS B2540344 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 681159-70-6

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2540344
CAS No.: 681159-70-6
M. Wt: 373.47
InChI Key: CSNSIKSCKUMIND-UHFFFAOYSA-N
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Description

The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone” is a complex organic molecule. It contains a benzothiazole ring, a piperazine ring, and a naphthalene ring .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The benzothiazole and piperazine rings could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined experimentally .

Scientific Research Applications

DNA Interaction and Cellular Applications

(U. Issar & R. Kakkar, 2013) outlined the applications of Hoechst 33258 and its analogues, highlighting their strong binding affinity to the minor groove of double-stranded B-DNA, specificity for AT-rich sequences, and wide usage as fluorescent DNA stains. The ability of these compounds to penetrate cells and their applications in plant cell biology for chromosome and nuclear staining, DNA content analysis (flow cytometry), and plant chromosome analysis were emphasized. Additionally, Hoechst analogues are utilized as radioprotectors and topoisomerase inhibitors, making them a starting point for rational drug design and a model system for understanding DNA sequence recognition and binding.

Pharmaceutical Chemistry and Biological Activities

(K. Pluta, B. Morak-Młodawska & M. Jeleń, 2011) reviewed recent investigations into phenothiazines and their derivatives, noting their substantial biological activities. Phenothiazine derivatives exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are achieved through interactions with biological systems via pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature allowing penetration through biological membranes.

Analytical and Spectrophotometric Methods

(N. Jain, S. Kulkarni, D. Jain & S. Jain, 2012) described the development of simple, rapid, accurate, reproducible, and economic methods for the simultaneous estimation of drugs in tablet formulations using simultaneous equation and absorbance ratio method. This study showcases the analytical applications of compounds in pharmaceutical quality control and formulation analysis.

Neurological and Psychiatric Disorder Treatment

(M. Pompili et al., 2018) discussed Lurasidone, a novel benzisothiazole antipsychotic drug, focusing on its efficacy, safety, and tolerability in treating psychotic and major affective disorders. The review highlighted short-term efficacy in schizophrenia and acute bipolar depression, low risk of weight-gain, metabolic, or cardiac abnormalities, and the need for further long-term testing in schizophrenia and bipolar disorder.

Future Directions

The future research directions could involve further exploration of the therapeutic potential of this compound. For instance, its anti-tubercular activity could be further investigated .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(18-10-9-16-5-1-2-6-17(16)15-18)24-11-13-25(14-12-24)22-23-19-7-3-4-8-20(19)27-22/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSIKSCKUMIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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